3-(Trifluoromethyl)pyrrolidin-3-ol

Description

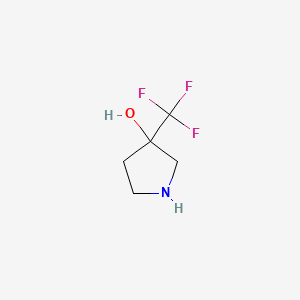

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQLGPQFZLVKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196822-27-2 | |

| Record name | 3-(trifluoromethyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exploration of Chemical Transformations and Reactivity of 3 Trifluoromethyl Pyrrolidin 3 Ol Scaffolds

Functionalization at the Pyrrolidine (B122466) Nitrogen

The secondary amine in the pyrrolidine ring is a key site for molecular diversification, allowing for the introduction of a wide range of substituents through N-alkylation, N-arylation, and N-acylation reactions. These modifications are crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profile of molecules containing this scaffold.

N-Alkylation, N-Arylation, and N-Acylation:

The pyrrolidine nitrogen readily undergoes reactions with various electrophiles. Standard N-alkylation conditions, employing alkyl halides or reductive amination protocols, can be used to introduce alkyl substituents. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which allows for the coupling of the pyrrolidine with aryl halides or triflates. Photocatalytic methods have also emerged as a mild alternative for the N-arylation of substituted pyrrolidines researchgate.net. Acyl groups can be introduced by reacting the pyrrolidine with acyl chlorides or anhydrides.

While specific studies on the N-functionalization of 3-(trifluoromethyl)pyrrolidin-3-ol are not extensively documented, the general reactivity of the pyrrolidine nitrogen is well-established. The electron-withdrawing nature of the trifluoromethyl group is expected to slightly decrease the nucleophilicity of the nitrogen atom compared to an unsubstituted pyrrolidine, but it generally remains reactive enough for these standard transformations.

Table 1: Potential Functionalization Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl-3-(trifluoromethyl)pyrrolidin-3-ol |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-(trifluoromethyl)pyrrolidin-3-ol |

| N-Arylation | Aryl halide (Ar-X), Pd catalyst, Ligand, Base | N-Aryl-3-(trifluoromethyl)pyrrolidin-3-ol |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base (e.g., Et₃N) | N-Acyl-3-(trifluoromethyl)pyrrolidin-3-ol |

Derivatization and Reactivity of the Hydroxyl Moiety

The tertiary hydroxyl group at the C3 position is another key functional handle for derivatization. Its reactivity is influenced by steric hindrance around the quaternary carbon and the electronic effect of the adjacent trifluoromethyl group.

O-Alkylation and O-Acylation:

The hydroxyl group can be derivatized to form ethers (O-alkylation) or esters (O-acylation). O-alkylation can be performed using alkyl halides under basic conditions (Williamson ether synthesis), although the tertiary nature of the alcohol may favor elimination side reactions. More effective methods might involve the use of alkylating agents like alkyl triflates or reactions under phase-transfer conditions.

O-acylation to form esters can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. The electron-withdrawing trifluoromethyl group is expected to decrease the nucleophilicity of the hydroxyl group, potentially requiring more forcing conditions or the use of catalysts for efficient esterification.

Table 2: Potential Derivatization Reactions of the Hydroxyl Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation (Etherification) | Alkyl halide (R-X), Strong base (e.g., NaH) | 3-Alkoxy-3-(trifluoromethyl)pyrrolidine |

| O-Acylation (Esterification) | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | 3-(Trifluoromethyl)pyrrolidin-3-yl ester |

| O-Silylation | Silyl halide (e.g., TBDMSCl), Base (e.g., Imidazole) | 3-(Silyloxy)-3-(trifluoromethyl)pyrrolidine |

Chemical Modifications Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bond. However, under specific conditions, it can undergo chemical transformations.

Hydrolysis and Other Transformations:

The hydrolysis of a trifluoromethyl group to a carboxylic acid is a known transformation, but it typically requires harsh conditions, such as strong acids or bases at high temperatures youtube.comnih.gov. For the this compound scaffold, the presence of the adjacent hydroxyl group might influence this reactivity. It has been reported that anionically activated trifluoromethyl groups, for instance in phenols or anilines, can undergo nucleophilic substitution under milder conditions researchgate.netchemrxiv.org. However, activating the CF₃ group in the target molecule in a similar fashion would be challenging.

Reductive defluorination of PFASs, including compounds with CF₃ groups, is an area of active research, often employing potent reducing agents or mechanochemical methods. The application of these methods to the specific scaffold of this compound has not been reported but represents a potential, albeit challenging, avenue for modification.

Table 3: Potential Chemical Modifications of the Trifluoromethyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), High temperature | 3-Carboxy-3-hydroxypyrrolidine |

| Partial Reduction | Specific reducing agents | 3-(Difluoromethyl)-3-hydroxypyrrolidine |

Ring Interconversions and Skeletal Rearrangements of Trifluoromethylated Pyrrolidines

The pyrrolidine ring system, particularly when substituted with reactive functional groups, can participate in various ring interconversions and skeletal rearrangements. These transformations can provide access to novel heterocyclic scaffolds.

Ring Contraction of Piperidines to Pyrrolidines:

A notable skeletal rearrangement is the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to yield 2-substituted 2-(trifluoromethyl)pyrrolidines chemrxiv.org. This reaction proceeds through the formation of a transient aziridinium (B1262131) intermediate. The process is typically initiated by activating the hydroxyl group, for example, by converting it into a good leaving group like a mesylate. Subsequent intramolecular nucleophilic attack by the piperidine (B6355638) nitrogen leads to the formation of a bicyclic aziridinium ion. The strain in this intermediate facilitates its ring-opening by a nucleophile, which attacks at the quaternary carbon, leading to the formation of the five-membered pyrrolidine ring. This methodology provides a valuable route to pyrrolidines with a quaternary center at the C2 position.

This ring contraction highlights a potential synthetic route to derivatives of this compound or showcases a potential rearrangement pathway for related six-membered ring systems.

Table 4: Ring Contraction of 3-Hydroxy-3-(trifluoromethyl)piperidine Derivatives

| Starting Piperidine Derivative | Conditions | Product (2-Substituted-2-(trifluoromethyl)pyrrolidine) | Yield (%) | Reference |

| 1-Benzyl-3-(trifluoromethyl)piperidin-3-ol | 1. MsCl, Et₃N, CH₂Cl₂; 2. NaI, Acetone | 1-Benzyl-2-iodo-2-(trifluoromethyl)pyrrolidine | 85 | chemrxiv.org |

| 1-Benzyl-3-(trifluoromethyl)piperidin-3-ol | 1. MsCl, Et₃N, CH₂Cl₂; 2. NaN₃, DMF | 2-Azido-1-benzyl-2-(trifluoromethyl)pyrrolidine | 80 | chemrxiv.org |

Other rearrangements, such as ring expansions of substituted aziridines to form pyrrolidines, have also been documented and represent another facet of the rich chemistry of small nitrogen-containing heterocycles.

Applications of 3 Trifluoromethyl Pyrrolidin 3 Ol and Its Derivatives in Advanced Organic Synthesis

Role as Chiral Building Blocks and Synthons in Complex Molecule Construction

The rigid, chiral scaffold of 3-(trifluoromethyl)pyrrolidin-3-ol, combined with the influential trifluoromethyl group, provides a powerful platform for the synthesis of complex molecules. These building blocks offer predictable stereochemical outcomes and can be elaborated into a variety of more complex heterocyclic systems.

Precursors for Diverse Fluorinated Heterocyclic Frameworks

This compound and its derivatives serve as key starting materials for the synthesis of a wide range of fluorinated heterocycles. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of the final compounds. taylorfrancis.com

One notable application is the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines. For instance, a ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines, achieved through an aziridinium (B1262131) intermediate, provides access to these valuable pyrrolidine (B122466) derivatives which feature a quaternary center at the C2 position. rsc.org This method highlights the utility of trifluoromethylated cyclic amino alcohols in generating structurally diverse and medicinally relevant scaffolds.

Furthermore, the development of methods for synthesizing trifluoromethyl-substituted nitrogen heterocycles is of significant interest. For example, the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have been explored to produce diversely substituted 2-(trifluoromethyl)azetidines. nih.gov These strategies underscore the importance of having a toolbox of fluorinated building blocks to access novel heterocyclic frameworks. The synthesis of trifluoromethylated pyrroles and pyrazoles from acyclic precursors also demonstrates the broader effort to create a diverse collection of fluorinated heterocycles for various applications. nih.gov

Strategic Utility in Enantioselective Synthetic Routes

The enantiopure nature of this compound and its derivatives makes them invaluable in enantioselective synthesis. Their use as chiral synthons allows for the controlled installation of stereocenters in complex target molecules. This is particularly crucial in the synthesis of pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect.

The synthesis of enantiopure trifluoromethyl-containing building blocks is a critical area of research. For example, the highly diastereoselective nucleophilic mono(trifluoromethylation) of a diketone derived from tartaric acid yields a γ-keto trifluoromethylcarbinol, which can be further transformed into functionalized enantiopure building blocks. nih.gov While not a direct use of this compound, this highlights the strategic importance of creating and utilizing such chiral trifluoromethylated synthons.

In the context of total synthesis, the strategic incorporation of a pre-existing chiral fluorinated fragment can simplify complex synthetic routes and ensure high enantiomeric purity in the final product. For instance, the enantioselective synthesis of a precursor for the antimitotic macrolides cryptophycin (B1240208) A and arenastatin A utilized a key step to set two stereocenters, demonstrating the power of using chiral building blocks in the synthesis of complex natural products. nih.gov The development of enantioselective syntheses of pyrrolidine-substituted flavones as inhibitors of cyclin-dependent kinases further illustrates the application of chiral pyrrolidine synthons in medicinal chemistry.

Development of Organocatalytic Systems Based on Trifluoromethylated Pyrrolidines

Chiral pyrrolidines, particularly those derived from proline, are workhorse catalysts in asymmetric organocatalysis. nih.govmdpi.comnih.gov The introduction of a trifluoromethyl group onto the pyrrolidine scaffold can significantly modulate the catalyst's reactivity, selectivity, and stability.

Performance in Asymmetric Michael Addition Reactions

Trifluoromethylated pyrrolidine derivatives have demonstrated exceptional performance as organocatalysts in asymmetric Michael addition reactions. These reactions are fundamental for the formation of carbon-carbon bonds in a stereocontrolled manner.

For example, D-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine has been shown to be a highly effective catalyst for the Michael addition of aldehydes to β-nitroalkenes. researchgate.net This catalyst delivers γ-nitro aldehydes in high yields (up to 95%), with excellent diastereoselectivity (up to >99:1) and enantioselectivity (up to 97% ee) under ambient conditions. The trifluoromethylsulfonamido group plays a crucial role in the catalyst's performance, likely through hydrogen bonding interactions in the transition state.

Similarly, an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence employing a commercially available secondary amine catalyst has been developed for the asymmetric synthesis of highly functionalized pyrrolidine derivatives bearing a trifluoromethyl group. This one-pot protocol proceeds with high yields and excellent stereoselectivities, providing a concise route to trifluoromethylated pyrrolidines with potential medicinal applications. rsc.org

Broader Spectrum of Catalytic Applications

Beyond Michael additions, the application of trifluoromethylated pyrrolidine-based organocatalysts is expanding to a broader spectrum of asymmetric transformations. These include aldol (B89426) reactions, Diels-Alder reactions, and cascade reactions, further highlighting their versatility.

The development of organocatalysts for asymmetric aldol reactions is a significant area of research. mdpi.com While proline itself can catalyze this reaction, modifications to the pyrrolidine ring, including the incorporation of fluorine-containing groups, can fine-tune the catalyst's performance. For instance, various peptide-based organocatalysts incorporating proline have been developed and applied to asymmetric aldol reactions, achieving high enantioselectivities. mdpi.com

In the realm of cycloadditions, organocatalysts are employed to control the stereochemical outcome of Diels-Alder reactions. nih.gov The use of chiral pyrrolidine-based catalysts allows for the enantioselective formation of cyclic and bicyclic structures. Furthermore, trifluoromethylated pyrrolidines have been utilized in asymmetric formal aza-Diels-Alder reactions of trifluoromethyl hemiaminals with enones, providing access to trifluoromethyl-substituted piperidine (B6355638) scaffolds with high stereoselectivity. nih.gov

Organocatalytic cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient approach to complex molecule synthesis. An organocatalytic asymmetric multicomponent cascade reaction involving a 1,3-proton shift and a [3+2] cycloaddition has been successfully employed for the synthesis of chiral spiro[pyrrolidin-3,2′-oxindoles]. rsc.org This reaction creates four contiguous stereogenic centers, including one quaternary center, with good stereoselectivity.

Contribution to Novel Synthetic Methodologies (e.g., Dipolar Cycloadditions)

This compound and its derivatives have been instrumental in the development of novel synthetic methodologies, particularly in the realm of [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This powerful ring-forming reaction provides a direct route to five-membered heterocycles.

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a prominent strategy for the synthesis of substituted pyrrolidines. The use of chiral catalysts or chiral building blocks derived from this compound can control the stereochemistry of the resulting cycloadducts. For example, an organocatalyzed 1,3-dipolar cycloaddition reaction has been developed for the synthesis of optically active α-trifluoromethyl pyrrolidines. rsc.org This reaction, utilizing a diphenylprolinol trimethylsilyl (B98337) ether as the catalyst, reacts a trifluoroethylamine-derived ketimine with α,β-unsaturated aldehydes to produce pyrrolidines with three contiguous stereogenic centers in excellent diastereoselectivities and enantioselectivities.

Furthermore, the development of an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence provides a concise route to highly functionalized trifluoromethyl-substituted pyrrolidines. rsc.org This demonstrates the power of combining multiple reaction steps in a single pot to rapidly build molecular complexity from simple starting materials. These examples underscore the significant contribution of trifluoromethylated pyrrolidines to the expanding toolkit of modern synthetic organic chemistry.

Computational and Theoretical Studies on Trifluoromethylated Pyrrolidine Systems

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms involved in the synthesis of trifluoromethylated pyrrolidines. These studies provide detailed insights into the energy profiles of reaction pathways, the structures of transient intermediates, and the geometries of transition states, which are often difficult or impossible to determine experimentally.

For instance, computational studies on the formation of pyrrolidine (B122466) rings through cyclization reactions have revealed the energetic barriers associated with each step of the process. In a study on a related pyrrolidinedione synthesis, DFT calculations were used to map out the entire reaction pathway, including a Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. acs.org The calculated energy barriers for each stage provide a quantitative understanding of the reaction kinetics. For example, the initial deprotonated nitromethane (B149229) addition to coumarin (B35378) was found to have a relatively low energy barrier of 21.7 kJ mol⁻¹, while the subsequent proton transfer exhibited a much higher barrier of 197.8 kJ mol⁻¹. acs.org The crucial cyclization step itself was calculated to have a very low energy barrier of 11.9 kJ mol⁻¹, indicating a facile ring-closing process once the necessary intermediate is formed. acs.org

Mechanistic investigations into the copper-catalyzed intramolecular C-H amination to form pyrrolidines have also benefited from DFT calculations. nih.gov These studies have helped to delineate the catalytic cycle, often involving Cu(I)/Cu(II) redox pathways, and to understand the role of the ligand and other additives in the reaction's efficiency and selectivity. nih.gov For example, deciphering the reaction mechanism in the synthesis of trifluoromethylated pyrrolidine derivatives allowed for the rational prediction that the addition of a base like triethylamine (B128534) could suppress unwanted side reactions, thereby increasing the yield of the desired product. researchgate.net

A representative example of calculated energy barriers in a multi-step pyrrolidine synthesis is provided in the table below. While not specific to 3-(Trifluoromethyl)pyrrolidin-3-ol, it illustrates the type of data generated from quantum chemical investigations.

| Reaction Stage | Transition State | Calculated Energy Barrier (kJ mol⁻¹) |

| Michael Addition | TS1 | 21.7 |

| Proton Transfer | TS2 | 197.8 |

| Oxygen Atom Migration | TS3 (water-assisted) | 142.4 |

| Tautomerization | TS4 | 178.4 |

| Cyclization | TS5 | 11.9 |

| Table based on data for a pyrrolidinedione synthesis, illustrating typical outputs of quantum chemical investigations. acs.org |

Conformational Analysis and Stereochemical Influences

The three-dimensional structure of this compound is crucial for its biological activity and chemical reactivity. The presence of two stereocenters (at C3 and potentially at other positions depending on substitution) and the bulky, electron-withdrawing trifluoromethyl group significantly influences the conformational landscape of the pyrrolidine ring.

For trifluoromethylated pyrrolidines, computational studies have been employed to compare theoretically optimized molecular structures with experimental data from X-ray crystallography. In a study of a related (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, DFT calculations accurately predicted the molecular geometry, which was found to be in excellent agreement with the single-crystal X-ray diffraction data. nih.gov Such studies often reveal that the pyrrolidine ring adopts a specific puckered conformation (e.g., envelope or twist) to minimize steric strain and unfavorable electronic interactions.

The stereochemical influence of the trifluoromethyl group is a key aspect of these computational analyses. Its large size and strong electron-withdrawing nature can favor specific ring puckering and substituent orientations. For instance, in phenanthroline ligands bearing two 2-CF3-pyrrolidine units, the molecule can exist as a mixture of diastereomers (a meso-form and a racemate). mdpi.com Computational studies can help to rationalize the observed ratios of these diastereomers and to understand their different complexation behaviors with metal ions. mdpi.com

Predictive Modeling for Regioselectivity and Stereoselectivity

A major challenge in the synthesis of molecules like this compound is the control of regioselectivity and stereoselectivity. Computational modeling has emerged as a powerful tool to predict the outcomes of chemical reactions, guiding the design of more efficient and selective synthetic routes.

By calculating the energies of different transition states leading to various possible products, chemists can predict which regio- or stereoisomer will be preferentially formed. For example, in reactions involving the functionalization of a pre-existing pyrrolidine ring, DFT calculations can help to predict whether a substituent will add to a specific position (regioselectivity) and with a particular spatial orientation (stereoselectivity). Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can provide qualitative insights into the reactivity and regioselectivity of chemical compounds. rsc.org

In the context of synthesizing trifluoromethylated pyrrolidines, computational models can be used to understand the factors that govern the stereochemical outcome of a reaction. This is particularly important when creating chiral centers, as is the case in the synthesis of enantiomerically pure this compound. The models can assess the influence of chiral catalysts, substrates, and reagents on the transition state energies, thereby predicting the enantiomeric excess (e.e.) of a reaction.

The development of stereoselective synthesis methods for pyrrolidine-containing drugs is an active area of research where predictive modeling can play a significant role. mdpi.com By understanding the underlying mechanistic details and the factors controlling stereoselectivity at a computational level, more effective synthetic strategies can be devised.

Solvent Effects and Catalytic Cycle Elucidation via Computational Approaches

The reaction environment, particularly the solvent, can have a profound impact on the rates and selectivities of chemical reactions. Computational models can explicitly or implicitly account for the presence of solvent molecules, providing a more accurate description of the reaction in solution.

For reactions involving charged intermediates or transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy and accelerating the reaction rate. Computational studies on the synthesis of pyrrolidinedione derivatives have shown that the presence of an explicit water molecule can assist in certain steps of the reaction, such as the migration of an oxygen atom, by lowering the energy barrier. acs.org Similarly, conformational studies of hydroxy-proline derivatives have demonstrated that polar solvents can alter the preferred conformation by interacting with the hydroxyl group and disrupting intramolecular hydrogen bonds. nih.gov

Future Directions and Emerging Research Avenues for 3 Trifluoromethyl Pyrrolidin 3 Ol Chemistry

Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For 3-(trifluoromethyl)pyrrolidin-3-ol and related structures, future research is increasingly directed towards green chemistry principles.

Key areas of innovation include:

Organocatalytic Domino Reactions: Asymmetric synthesis of highly functionalized pyrrolidine (B122466) derivatives bearing a trifluoromethyl group has been achieved through organocatalytic domino Michael/Mannich [3+2] cycloaddition sequences. rsc.orgrsc.org These one-pot protocols are scalable and proceed with high yields and excellent stereoselectivities, minimizing waste and energy consumption. rsc.orgrsc.org

Photocatalysis: The use of photocatalysis, particularly with agents like decatungstate anion/copper ([W₁₀O₃₂]⁴⁻/Cu), is being explored for direct C(sp³)–H trifluoromethylation of the pyrrolidine ring. sciopen.com Theoretical investigations using Density Functional Theory (DFT) are helping to elucidate the mechanisms and regioselectivity of such reactions, paving the way for highly selective and efficient syntheses under mild conditions. sciopen.com

Microwave-Assisted Organic Synthesis (MAOS): Microwave-assisted synthesis has been shown to significantly increase the efficiency of creating pyrrolidine derivatives. nih.govnih.gov This technology supports the principles of green chemistry by reducing reaction times and often improving yields. nih.gov

Eco-Friendly Reagents: Research into novel fluorinating agents and reaction conditions aims to move away from hazardous materials. For instance, new methods for synthesizing sulfonyl fluorides using safer, easily handled reagents are being developed, which could influence the synthesis of precursors and derivatives. eurekalert.org The development of PFAS-free synthesis methods for fluorinated compounds is also a critical area of research. chemistryworld.com

Table 1: Comparison of Sustainable Synthetic Methodologies

| Methodology | Key Features | Advantages | Relevant Compounds |

|---|---|---|---|

| Organocatalytic Domino Reaction | One-pot, multi-step sequence using a secondary amine catalyst. rsc.orgrsc.org | High yield, excellent stereoselectivity, scalability, reduced waste. rsc.orgrsc.org | Functionalized Trifluoromethyl-Substituted Pyrrolidines. rsc.orgrsc.org |

| Synergistic Photocatalysis | Uses light and dual catalysts (e.g., [W₁₀O₃₂]⁴⁻/Cu) for C-H activation. sciopen.com | High regioselectivity, mild reaction conditions. sciopen.com | C(sp³)–H Trifluoromethylated Pyrrolidine. sciopen.com |

| Microwave-Assisted Synthesis | Employs microwave irradiation to heat reactions. nih.govnih.gov | Increased reaction rates, higher efficiency, supports green chemistry. nih.gov | Pyrrolidine-Fused Chlorin Derivatives. nih.gov |

| Novel Green Reagents | Use of safer, more stable reagents and catalysts. eurekalert.org | Reduced toxicity, lower environmental impact, cost-effective. eurekalert.org | Sulfonyl Fluorides. eurekalert.org |

Expanding the Catalytic Repertoire of Fluorinated Pyrrolidine Organocatalysts

The pyrrolidine ring is a privileged structure in organocatalysis, and the introduction of a trifluoromethyl group can significantly modify its steric and electronic properties, enhancing catalytic activity and selectivity. rsc.org Future research will focus on expanding the range of reactions catalyzed by organocatalysts derived from or incorporating the this compound scaffold.

Emerging applications include:

Asymmetric Michael Additions: Organocatalysts based on the trifluoromethyl pyrrolidine structure have been effectively used in the asymmetric Michael addition of ketones and aldehydes to nitroolefins. acs.orgnih.govbeilstein-journals.org These reactions proceed under mild conditions with low catalyst loadings to produce valuable chiral γ-nitroketones with high diastereoselectivity and enantioselectivity. acs.orgnih.gov

Asymmetric Aldol (B89426) Reactions: Proline-based fluorinated dipeptides have been designed as potent organocatalysts for asymmetric aldol reactions. nih.gov The fluorine moieties are considered essential for achieving good results, likely by influencing hydrogen bonding interactions and the catalyst's conformation in the transition state. nih.gov

[3+2] Cycloaddition Reactions: Chiral guanidine (B92328) catalysts have been used in conjunction with trifluoromethyl ketoimines to synthesize complex spiro[indoline-3,2′-pyrrolidine]s via a [3+2] cycloaddition. thieme-connect.com This method is attractive due to its mild conditions, low catalyst loading, and high stereoselectivity. thieme-connect.com

The trifluoromethyl group's strong electron-withdrawing nature can influence the pKa of the pyrrolidine nitrogen, impacting the formation and reactivity of key intermediates like enamines and iminium ions, which are central to many organocatalytic transformations. beilstein-journals.orgnih.gov

Table 2: Applications of Fluorinated Pyrrolidine Organocatalysts

| Reaction Type | Catalyst Type | Substrates | Key Outcomes |

|---|---|---|---|

| Michael Addition | Diarylprolinol Silyl Ethers / Substituted Pyrrolidines acs.orgbeilstein-journals.org | Ketones/Aldehydes and Nitroolefins acs.orgbeilstein-journals.org | High yields, excellent diastereo- and enantioselectivity. acs.orgnih.gov |

| Aldol Reaction | Proline-based Fluorinated Dipeptides nih.gov | Ketones and Aldehydes | Good yields and enantioselectivity in both organic and aqueous media. nih.gov |

| [3+2] Cycloaddition | Chiral Guanidine (with trifluoromethyl ketoimine substrate) thieme-connect.com | Trifluoroethyl ketoimine and Unsaturated Alkynyl Ketones thieme-connect.com | Excellent yields and enantioselectivities (up to 98% ee). thieme-connect.com |

| Domino Michael/Mannich Reaction | Secondary Amines rsc.orgrsc.org | Enals and Trifluoromethyl-Substituted Imines | Access to highly functionalized pyrrolidines with three contiguous stereocenters. rsc.orgrsc.org |

Advanced In Silico Design and Prediction for Novel Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery of novel molecules with desired properties. For derivatives of this compound, in silico methods are poised to play a significant role in rational design and lead optimization.

Future research will leverage:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed for pyrrolidine derivatives to predict their biological activity. nih.govnih.gov Techniques such as CoMFA, CoMSIA, and HQSAR generate 3D contour maps that indicate how steric, electrostatic, and other fields can be modified to enhance activity, guiding the design of more potent compounds. nih.gov

Molecular Docking: This technique is used to predict the binding orientation and affinity of novel pyrrolidine derivatives within the active site of a biological target. nih.govnih.gov For example, docking studies have been used to explore the interactions between pyrrolidine analogues and enzymes like caspase-3, providing insights into their potential mechanism of action. monash.edu

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing the stability of the interactions over time. nih.gov This method can validate docking results and provide a more accurate estimation of binding free energies. nih.gov

Density Functional Theory (DFT): DFT computations are crucial for understanding the intrinsic reactivity and electronic properties of these molecules. sciopen.com Such studies can predict reaction mechanisms and regioselectivity, aiding in the development of new synthetic methods. sciopen.com Computational methods are also vital for understanding the subtle effects of fluorination on protein-ligand interactions, which can be difficult to predict empirically. nih.gov

Table 3: In Silico Techniques for Derivative Design

| Technique | Application | Insights Gained |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D molecular fields. nih.gov | Identifies favorable and unfavorable regions for substitution to guide new designs. nih.gov |

| Molecular Docking | Predict binding mode and affinity of ligands in a protein's active site. nih.govmonash.edu | Elucidates key interactions (e.g., hydrogen bonds) responsible for binding. monash.edu |

| Molecular Dynamics (MD) | Simulate the movement of the ligand-protein complex over time. nih.gov | Assesses the stability of binding poses and calculates binding free energies. nih.gov |

| Density Functional Theory (DFT) | Investigate electronic structure and reaction mechanisms. sciopen.com | Predicts reactivity, regioselectivity, and transition state energies. sciopen.com |

Integration into High-Throughput Synthesis and Screening Platforms

To accelerate the discovery of new drugs and materials, the synthesis and evaluation of novel this compound derivatives are being integrated into high-throughput workflows. This paradigm shift combines automated synthesis with rapid biological or functional screening.

Key components of this integrated approach include:

High-Throughput Experimentation (HTE): HTE utilizes multi-well plates and robotics to run a large number of reactions in parallel on a small scale. youtube.com This allows for the rapid optimization of reaction conditions and the discovery of novel catalytic transformations. youtube.com

Automated Synthesis Platforms: Fully integrated platforms, such as SRI Biosciences' SynFini™, use artificial intelligence and robotics to automate the entire chemistry cycle from route design to multi-step synthesis and analysis. youtube.com Such systems can dramatically reduce the time required to produce a target molecule from weeks or months to just days. youtube.com

High-Throughput Screening (HTS): Once libraries of pyrrolidine derivatives are synthesized, HTS platforms can test millions of compounds against a specific biological target in a very short time. youtube.com Advanced robotics and acoustic technology enable the transfer of nanoliter volumes of compounds, miniaturizing assays and increasing efficiency. youtube.com Pyrrolinone derivatives have been identified as novel P2X3 receptor antagonists through such HTS assays. nih.gov

This combination of automated synthesis and screening creates a powerful feedback loop. Hits identified from HTS can inform the design of the next generation of derivatives, which can then be rapidly synthesized and tested, significantly accelerating the pace of innovation in drug discovery. youtube.comyoutube.com

Table 4: Workflow for Integrated High-Throughput Discovery

| Stage | Technology | Purpose |

|---|---|---|

| 1. Design | AI-driven retrosynthesis, in silico modeling youtube.com | Predict optimal synthetic routes and design virtual libraries of derivatives. youtube.com |

| 2. Synthesis | Automated synthesis platforms, HTE robotics, flow chemistry youtube.comyoutube.com | Rapidly synthesize and purify large libraries of compounds in parallel. youtube.comyoutube.com |

| 3. Screening | Automated HTS robotics, advanced liquid handlers (e.g., acoustic) youtube.com | Test millions of compounds for biological activity against a disease target. youtube.com |

| 4. Analysis | Advanced data science algorithms youtube.com | Analyze vast datasets to identify active compounds ("hits") and structure-activity relationships. youtube.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Trifluoromethyl)pyrrolidin-3-ol?

- Methodology : The synthesis often involves cyclization strategies or trifluoromethylation of pyrrolidine precursors. For example, organotrifluoroborates can be used to introduce the CF₃ group via Suzuki-Miyaura coupling, followed by hydroxylation . Alternatively, benzyl-protected intermediates (e.g., 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol) are synthesized and later deprotected . Key steps include:

- Use of THF as a solvent for reactions involving trifluoromethylating agents.

- Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. How should this compound be stored to ensure stability?

- Storage Guidelines : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. The compound’s stability is sensitive to moisture, as seen in analogs like 1-Methylpyrrolidin-3-Ol, which degrade under humid conditions .

Q. What analytical techniques are recommended for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to resolve stereochemistry and confirm CF₃ group placement. For example, the trifluoromethyl group causes distinct splitting patterns in ¹H NMR .

- Mass Spectrometry : HRMS to verify molecular ion peaks and isotopic patterns unique to fluorine-containing compounds .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Strategies :

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals, particularly in crowded regions (e.g., pyrrolidine ring protons) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate structural assignments .

- Isotopic Labeling : Introduce deuterium at specific positions to simplify spectral interpretation .

Q. What in vitro models are suitable for studying the bioactivity of this compound?

- Experimental Design :

- Mitochondrial Membrane Potential Assays : Use HT-22 cells with JC-1 dye to evaluate effects on mitochondrial health, as demonstrated in related pyrrolidine-triazole derivatives .

- Enzyme Inhibition Studies : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™) due to the compound’s potential as a kinase inhibitor scaffold .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The CF₃ group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., SN2 reactions) at the pyrrolidine ring .

- Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in analogs like 1-Methylpyrrolidin-3-Ol, which exhibit prolonged half-lives in hepatic microsome assays .

Key Considerations for Researchers

- Contradictions in Data : Discrepancies in reported yields (e.g., 58–72%) may arise from solvent polarity or catalyst loading variations. Optimize parameters using design-of-experiment (DoE) approaches .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods when handling, as fluorinated compounds may release HF upon decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.